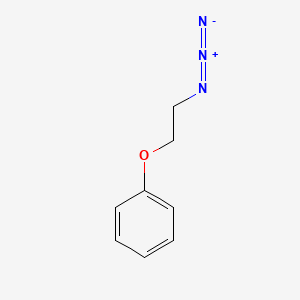

(2-叠氮乙氧基)苯

描述

Synthesis Analysis

The synthesis of azido-substituted benzene derivatives is a topic of interest in several papers. For instance, the synthesis of benzo-fused 1-azabicycloalkanes through the Schmidt reaction is discussed, which involves the formation of aminodiazonium ions from azides and subsequent rearrangement and reduction to produce various regioisomeric structures . Another paper describes the polymerization of 2-methylpropene initiated by di(1-azido-1-methylethyl)-1,4-benzene and titanium tetrachloride, leading to poly(2-methylpropene) with azide functionalities . These methods could potentially be adapted for the synthesis of (2-Azidoethoxy)benzene by incorporating the appropriate azido and ethoxy substituents.

Molecular Structure Analysis

The molecular structure of azido-substituted benzene derivatives can be complex, as seen in the synthesis of azulene-substituted benzene derivatives and cobalt complexes, where the redox behavior was examined by cyclic voltammetry . The presence of azido groups can influence the electronic properties and stability of the molecules. In the case of (2-Azidoethoxy)benzene, the azido group would be expected to impart a high degree of reactivity, while the ethoxy group could confer additional solubility in organic solvents.

Chemical Reactions Analysis

Azido groups are known for their participation in various chemical reactions. For example, azidoiodinanes are described as useful reagents for electrophilic azidonation of organic substrates . The azido group in (2-Azidoethoxy)benzene could similarly undergo reactions such as the Staudinger reaction or Huisgen cycloaddition, which are commonly used to modify azido compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azido-substituted benzene derivatives can vary widely. For instance, the study of supramolecular functionalized polybenzoxazines from azobenzene carboxylic acid/azobenzene pyridine complexes reveals that the presence of azobenzene units can catalyze the ring-opening polymerization of benzoxazine monomers . The azido group in (2-Azidoethoxy)benzene would likely contribute to a high reactivity, while the ethoxy group could affect the compound's boiling point, solubility, and overall stability.

科学研究应用

化学中的新合成路线和应用

(2-叠氮乙氧基)苯及其衍生物在有机和无机化学中得到了广泛的应用,特别是在新型化合物和材料的合成中。一个重要的研究方向涉及杂化有机/无机结构的合成,例如苯衍生物,它们在基础和应用化学中都至关重要。这些化合物在材料科学到生物医学研究等领域都有应用,展示了苯及其衍生物在化学合成中的多功能性。例如,硼氮杂环化合物的开发代表了一个相对未开发的领域,具有创建新型 BN 杂环化合物的潜力。这些进展突出了苯衍生物在制备具有独特性质(例如芳香特性和稳定性)的材料中的作用,这些性质在各种科学和技术应用中都是 مطلوب的 (Marwitz 等人,2009 年)。

环境和健康影响研究

苯衍生物的研究还延伸到环境和健康研究,特别是苯的毒性和致癌性。对苯暴露引起的 DNA 损伤和修复机制的研究揭示了其血液毒性和致癌作用的分子基础。表观遗传修饰(例如 DNA 甲基化)在调节苯诱导损伤相关的基因表达中的作用说明了环境毒素和遗传调控之间的复杂相互作用。这些见解对于理解白血病发生的机制和制定预防和治疗策略至关重要 (高等人,2010 年)。

材料科学的进展

聚(6-偶氮基乙炔基)苯衍生物的合成展示了苯衍生物在创造具有独特氧化还原性质和液晶行为的材料中的创新应用。这些材料因其在有机电子学和化学反应催化剂中的潜在应用而受到关注。对多电子氧化还原系统及其液晶性质的探索为开发具有定制电学和光学特性的先进材料开辟了新途径 (伊藤等人,2003 年)。

生物偶联和药物递送研究

苯衍生物在生物偶联中的合成和应用突出了这些化合物在创建复杂生物分子系统中的潜力。基于苯结构的异三功能交联剂的开发使得三组分生物分子组装体的构建成为可能,例如肽和寡核苷酸,在药物递送和诊断成像中具有应用。这项研究证明了苯衍生物在促进治疗剂的靶向递送和受控释放中的效用,强调了它们在新药递送系统设计中的重要性 (Viault 等人,2013 年)。

未来方向

Azobenzenes, including (2-Azidoethoxy)benzene, continue to inspire new research directions . Their synthetic versatility and adaptive properties have led to applications ranging from photonics and robotics to photobiology . Future research is expected to develop rapidly, with azobenzenes playing a central role .

属性

IUPAC Name |

2-azidoethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOCSNKEABMQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475987 | |

| Record name | Benzene, (2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidoethoxy)benzene | |

CAS RN |

70659-90-4 | |

| Record name | Benzene, (2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

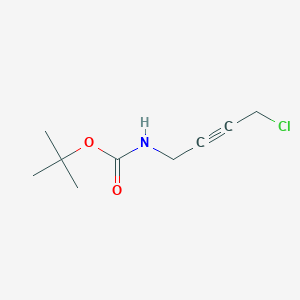

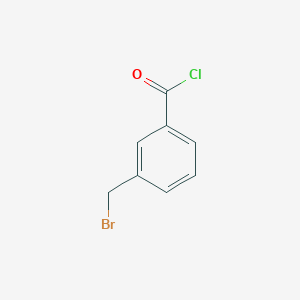

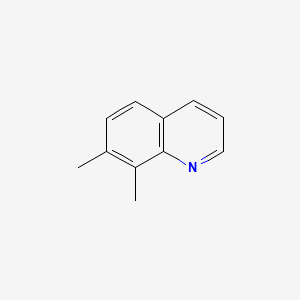

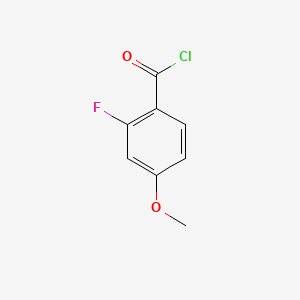

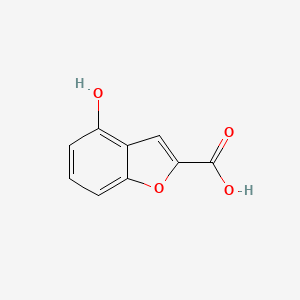

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)